去(6-氨基-5-溴)-5-氨基-6-氯依曲韦林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

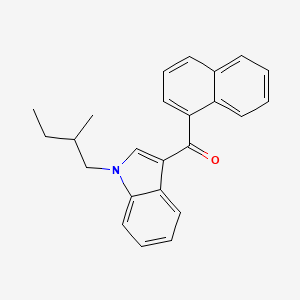

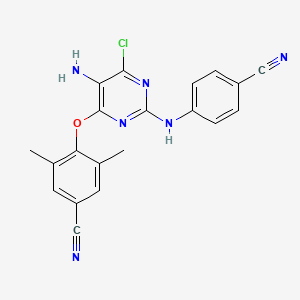

Etravirine, also known as Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections in combination with other antiretroviral agents . It is used clinically for the treatment of human immunodeficiency virus type 1 (HIV-1) infection .

Synthesis Analysis

The synthesis of Etravirine has been explored in several studies. One method involves a microwave-promoted amination, which significantly reduces the reaction time and improves the overall yield . Another method involves the synthesis of Etravirine via an intermediate 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile .Molecular Structure Analysis

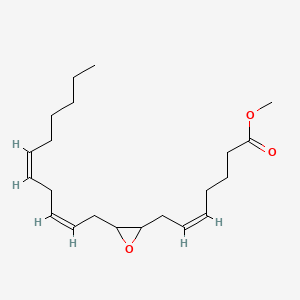

The molecular structure of Etravirine is C20H15BrN6O, with a molecular weight of 435.277 . It is a small molecule with a complex structure that includes a pyrimidine ring .Chemical Reactions Analysis

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1), and consequently blocks DNA-dependent and RNA-dependent polymerase activity . It does not inhibit human DNA polymerase alpha, beta, or gamma .Physical And Chemical Properties Analysis

Etravirine is a small molecule with a molecular weight of 435.277 . Its chemical formula is C20H15BrN6O . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学研究应用

合成和成像研究

- 成像研究合成:去(6-氨基-5-溴)-5-氨基-6-氯依曲韦林,以 [77Br]TMC125-R165335(依曲韦林)的名称,被合成用于 SPECT 成像研究。合成涉及通过亲电取代用溴-77 标记,然后进行 HPLC 纯化 (Spiegeleer 等,2006)。

晶体学和材料科学

- 晶体结构和溶剂化物形成:对依曲韦林的新溶剂化物和盐的研究揭示了其晶体结构的见解,探索了分子间相互作用和晶格能。本研究对于理解依曲韦林的材料特性至关重要 (Muresan-Pop 等,2021)。

改进的合成技术

- 合成改进:开发了一种改进的依曲韦林合成方法,旨在克服产量低和反应时间长的困难。本研究对于有效生产该化合物至关重要 (Joshi 等,2010)。

生化和药理研究

- 对 HIV 的活性:对包括类似于依曲韦林的化合物在内的 2',3'-双脱氧嘌呤核苷的亲脂卤代类似物的研究显示出对 HIV 的显着活性。这些研究对于理解这些化合物的抗病毒特性至关重要 (Shirasaka 等,1990)。

化学反应和性质

电催化合成:对涉及类似于依曲韦林中的卤化物的 6-氨基烟酸的电催化合成进行的研究,提供了对化学性质和合成中潜在应用的见解 (Gennaro 等,2004)。

非水溶液重氮化:对 5-氨基-1-芳基-1H-吡唑-4-羧酸酯的重氮化研究,涉及类似于依曲韦林合成中使用的工艺,有助于我们了解相关的化学反应 (Beck 等,1987)。

磷酸裂解研究:对包括 5-溴和 5-氯类似物在内的化合物的磷酸裂解的研究,提供了对与依曲韦林及其类似物相关的生化途径和反应的见解 (Desgranges 等,1983)。

受体的活化和脱敏:对包括 5-溴类似物在内的威拉丁衍生物的研究,阐明了特定受体的活化和脱敏,这对于理解依曲韦林的生化相互作用至关重要 (Patneau 等,1992)。

安全和危害

Etravirine is harmful if swallowed . It may cause long-lasting harmful effects to aquatic life . Common side effects of use include mild to moderate rash within the first 6 weeks of therapy, nausea, diarrhea, and peripheral neuropathy . In case of accidental ingestion or exposure, immediate medical attention is advised .

未来方向

作用机制

Target of Action

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine, also known as Etravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . Its primary target is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1, consequently blocking DNA-dependent and RNA-dependent polymerase activity .

Biochemical Pathways

The primary biochemical pathway affected by Etravirine is the replication of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, Etravirine prevents the virus from replicating its genetic material, thereby halting the proliferation of the virus .

Pharmacokinetics

It’s known that etravirine is metabolized in the liver, primarily by cyp3a4, cyp2c9, and cyp2c19

Result of Action

The result of Etravirine’s action is the inhibition of HIV-1 replication, which can lead to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against infections .

Action Environment

The action of Etravirine can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can affect its efficacy, as Etravirine is always used in combination with other antiretroviral drugs . Additionally, factors such as the patient’s overall health, co-infections, and adherence to medication can also influence the action and efficacy of Etravirine .

属性

IUPAC Name |

4-[5-amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(24)18(21)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,24H2,1-2H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWTXTHNAPWTLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)N)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747505 |

Source

|

| Record name | 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269055-78-9 |

Source

|

| Record name | 4-[[5-Amino-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

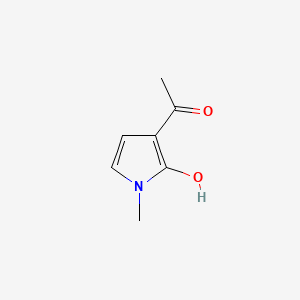

![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)

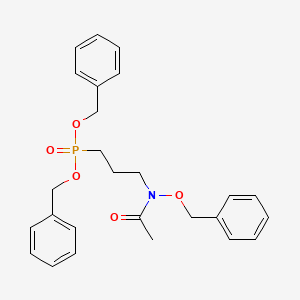

![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)

![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)